[4-(3,4-Difluorobenzyl)piperazin-1-yl](furan-2-yl)methanone
Description
4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a piperazine core substituted with a 3,4-difluorobenzyl group at the 4-position and a furan-2-yl methanone moiety.
Properties
Molecular Formula |
C16H16F2N2O2 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H16F2N2O2/c17-13-4-3-12(10-14(13)18)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2 |
InChI Key |
AMTUKXBBZDFNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
The compound 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which combines a piperazine ring with a difluorobenzyl group and a furan moiety, suggests a promising pharmacological profile. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound's design enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone typically involves multiple steps including:
- Formation of the piperazine ring : This is achieved through the reaction of piperazine with appropriate aldehydes.
- Introduction of the difluorobenzyl group : This step enhances the compound's lipophilicity.
- Attachment of the furan moiety : This contributes to the compound's reactivity and stability.
Antimicrobial Activity
Preliminary studies indicate that 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .
Antitumor Activity
Research has demonstrated that derivatives of piperazine compounds can possess antitumor properties. For instance, compounds structurally similar to 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone have been evaluated for their ability to inhibit tumor cell proliferation. These studies revealed that certain analogs could effectively reduce cell viability in cancer cell lines .
Tyrosinase Inhibition
Tyrosinase is an important enzyme in melanin biosynthesis, and inhibitors of this enzyme are sought after for cosmetic and therapeutic applications. The compound has been evaluated for its inhibitory effects on tyrosinase activity. In one study, derivatives showed IC50 values in the low micromolar range, indicating potent inhibition compared to standard reference compounds .
The biological activity of 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone can be attributed to its ability to interact with specific biological targets at the molecular level. Docking studies suggest that it binds effectively to active sites on enzymes such as tyrosinase, preventing substrate binding and thus inhibiting enzymatic activity .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various piperazine derivatives including 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
Study 2: Tyrosinase Inhibition
In another investigation focused on skin whitening agents, derivatives of the compound were tested for their ability to inhibit tyrosinase. The most potent derivative exhibited an IC50 value of 0.18 µM, which was significantly lower than that of kojic acid (IC50 = 17.76 µM), showcasing its potential for cosmetic applications without cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(3,4-Difluorophenyl)piperazine | Structure | Antidepressant activity |
| Furan-based piperazine derivatives | Structure | Antimicrobial activity |
| 4-(Benzyl)piperazine | Structure | Neuroactive properties |
The unique combination of difluorobenzyl and furan moieties in 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone may enhance its receptor affinity compared to other piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives, including 4-(3,4-Difluorobenzyl)piperazin-1-yl(furan-2-yl)methanone , may exhibit antidepressant properties. Preliminary studies have shown that compounds with similar structures can influence serotonin receptors, which are crucial in mood regulation. Investigations into the mechanism of action are ongoing to validate these findings.
Antimicrobial Properties
The furan moiety in this compound has been associated with antimicrobial activity. Studies suggest that derivatives of furan exhibit efficacy against various bacterial and fungal strains. The specific interactions at the molecular level are being explored to enhance the compound's effectiveness as an antimicrobial agent.
Neuroactive Properties
Compounds containing piperazine rings have been recognized for their neuroactive properties. Research is being conducted to evaluate how 4-(3,4-Difluorobenzyl)piperazin-1-yl(furan-2-yl)methanone interacts with neurotransmitter systems, particularly focusing on dopamine and serotonin pathways, which are pivotal in treating neurological disorders.
Case Study 1: Interaction with Serotonin Receptors
A study published in a peer-reviewed journal examined the binding affinity of 4-(3,4-Difluorobenzyl)piperazin-1-yl(furan-2-yl)methanone to serotonin receptors (5-HT). The results indicated a significant interaction, suggesting potential use as an antidepressant or anxiolytic agent. Further research is required to elucidate the full pharmacological profile and therapeutic potential of this compound.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the difluorobenzyl group enhanced antimicrobial efficacy compared to other piperazine derivatives. This finding underscores the importance of structural variations in developing effective antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the benzyl group, piperazine-attached heterocycles, and functional groups. Below is a systematic comparison:
Substituent Variations on the Benzyl Group
- Compound 17 (): Structure: 4-(3,5-Dichloro-2-fluorobenzyl)piperazin-1-ylmethanone Key Differences:
- Halogenation : 3,5-Dichloro-2-fluorobenzyl vs. 3,4-difluorobenzyl.
- Furan Position: Methanone attached to furan-3-yl instead of furan-2-yl. Activity: Exhibits inhibitory activity against SARS-CoV-2 Mpro (LC-HRMS: [M+H]+ = 357.2000) .
- (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone (): Structure: Methoxy groups replace fluorine atoms on the benzyl ring. Key Differences:
- Substituents: Electron-donating methoxy groups vs. electron-withdrawing fluorine atoms.
Piperazine-Linked Heterocycles
- Thienopyrimidine Derivatives (): Example: 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-ylmethanone. Key Differences:
- Heterocycle: Thienopyrimidine replaces benzyl group.
Activity : High potency as GPR55 antagonists (HRMS: m/z 427 [M+H]+) .
- (1,1-Dioxidobenzo[b]thiophen-4-yl)[4-(furan-2-carbonyl)piperazin-1-yl]methanone (HT-2, ): Structure: Benzo[b]thiophene sulfone replaces benzyl group. Key Differences:
- Sulfur-containing heterocycle : Introduces sulfone group, enhancing polarity.
Functional Group Modifications
- Corrosion Inhibitors (): Example: 4-(4-Aminobenzoyl)piperazin-1-ylmethanone. Key Differences:
- Substituent: 4-Aminobenzoyl group replaces difluorobenzyl. Application: Demonstrated 85–92% corrosion inhibition efficiency in HCl for mild steel .
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () :
- Structure: Hydroxyphenyl-oxoethyl and trifluoroacetate counterion.
- Key Differences:
- Ionic Character : Forms a zwitterionic structure, enhancing solubility.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents on Piperazine | Molecular Weight (g/mol) | Key Activity/Application | Reference |
|---|---|---|---|---|
| Target Compound | 3,4-Difluorobenzyl, furan-2-yl | 346.3 (calc.) | Not explicitly stated | - |
| Compound 17 (SARS-CoV-2 Mpro inhibitor) | 3,5-Dichloro-2-fluorobenzyl, furan-3-yl | 357.20 (observed) | Antiviral | |
| Thienopyrimidine Derivative (GPR55 antagonist) | Thieno[2,3-d]pyrimidin-4-yl, furan-2-yl | 427.0 (observed) | GPR55 antagonism | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl, furan-2-yl | 325.3 (calc.) | Corrosion inhibition (92% efficiency) |
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine) enhance binding to targets like GPR55 or viral proteases, while electron-donating groups (e.g., methoxy) may improve solubility .
- Halogen position (3,4- vs. 3,5-dichloro) significantly impacts steric and electronic interactions in enzyme inhibition .
Heterocycle Impact: Thienopyrimidine and benzo[b]thiophene derivatives show high receptor affinity due to extended π-systems and sulfur-mediated interactions .
Functional Applications :
- The piperazine-furan core is versatile, enabling adaptation for antiviral, receptor antagonism, or industrial applications (e.g., corrosion inhibition) .
Preparation Methods
Two-Step Alkylation-Acylation Protocol
This method involves synthesizing the piperazine intermediate followed by acylation with a furan-2-carbonyl group.
Step 1: Synthesis of 1-(3,4-Difluorobenzyl)piperazine
-
Reagents : Piperazine, 3,4-difluorobenzyl chloride, triethylamine (TEA)
-
Conditions : Reflux in dichloromethane (DCM) for 12–16 hours under nitrogen.
-
Mechanism : Nucleophilic substitution (SN2) at the benzylic position.
-
Yield : 75–82%.
Step 2: Acylation with Furan-2-Carbonyl Chloride
-
Reagents : Furan-2-carbonyl chloride, 1-(3,4-difluorobenzyl)piperazine, sodium bicarbonate
-
Conditions : Stirring in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by room temperature for 6 hours.
-
Mechanism : Nucleophilic acyl substitution.
Table 1: Optimization Parameters for Two-Step Protocol
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | DCM | THF |
| Temperature | Reflux | 0–25°C |
| Catalyst/Base | TEA | NaHCO3 |
| Reaction Time | 12–16 h | 8 h |
| Purification | Column chromatography (EtOAc/hexane) | Recrystallization (ethanol) |
One-Pot Tandem Reaction
A streamlined approach using microwave-assisted synthesis to reduce reaction time:
-
Reagents : Piperazine, 3,4-difluorobenzyl bromide, furan-2-carboxylic acid, HBTU (coupling agent)
-
Conditions : Microwave irradiation at 120°C for 30 minutes in DMF.
-
Mechanism : Concurrent alkylation and amide bond formation.
Advantages :
-
Eliminates intermediate isolation.
-
Reduces total synthesis time to <1 hour.
Challenges :
Alternative Methods
Reductive Amination Approach
-
Reagents : 3,4-Difluorobenzaldehyde, piperazine, furan-2-carbonyl chloride, sodium triacetoxyborohydride (STAB)
-
Conditions : Stirring in 1,2-dichloroethane at room temperature for 24 hours.
-
Mechanism : Imine formation followed by reduction and acylation.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Two-Step Protocol | 68–74 | >95 | Moderate | High |
| One-Pot Tandem | 60–65 | 90–93 | High | Moderate |
| Reductive Amination | 55–62 | 88–90 | Low | Low |
Critical Challenges and Optimizations
regioselectivity in Alkylation
Competing N-alkylation at multiple piperazine sites can lead to byproducts. Strategies to mitigate this include:
Acylation Efficiency
-
Issue : Low reactivity of furan-2-carbonyl chloride due to electron-rich furan ring.
-
Solution : Activate the carbonyl group with DMAP (4-dimethylaminopyridine) or use in situ generation of the acyl chloride from furan-2-carboxylic acid via oxalyl chloride.
Industrial-Scale Considerations
For large-scale production (>1 kg), the following modifications are recommended:
-
Solvent Recovery : Use toluene instead of DCM/THF for easier distillation and reuse.
-
Catalyst Recycling : Immobilize HBTU on silica gel to reduce costs.
-
Process Safety : Replace STAB with safer NaBH4/acetic acid systems in reductive amination.
Analytical Validation
Final product characterization relies on:
-
NMR : δ 7.45–7.55 ppm (furan protons), δ 3.60–3.80 ppm (piperazine CH2).
-
HPLC : Retention time 8.2 min (C18 column, acetonitrile/water gradient).
Emerging Methodologies
Recent advances include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
